Cyclopropaneacetaldehyde, 1-trifluoromethyl-

Description

Systematic Nomenclature and Molecular Formula Analysis

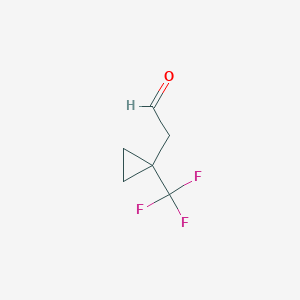

The systematic IUPAC name for this compound is 1-(trifluoromethyl)cyclopropaneacetaldehyde , reflecting its core cyclopropane ring substituted with a trifluoromethyl group at position 1 and an acetaldehyde moiety at the adjacent carbon. Its molecular formula, C₆H₇F₃O , corresponds to a molecular weight of 152.11 g/mol . The aldehyde group (-CHO) introduces polarizability, while the trifluoromethyl (-CF₃) group contributes significant electronegativity and steric bulk.

Key structural features include:

- Cyclopropane ring : A three-membered carbon ring with inherent angle strain (60° bond angles).

- Substituent positions : The -CF₃ group occupies one vertex of the cyclopropane ring, while the acetaldehyde chain extends from an adjacent carbon.

- Electron distribution : The -CF₃ group withdraws electron density via inductive effects, polarizing the cyclopropane ring and influencing reactivity.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₇F₃O | |

| Molecular weight | 152.11 g/mol | |

| IUPAC name | 1-(trifluoromethyl)cyclopropaneacetaldehyde |

Three-Dimensional Conformational Analysis

The trifluoromethyl group imposes distinct conformational preferences due to its steric and electronic effects. Computational studies on analogous CF₃-substituted cyclopropanes suggest a preference for staggered conformations , minimizing eclipsing interactions between the -CF₃ group and adjacent substituents. In cyclopropaneacetaldehyde, 1-trifluoromethyl-, this steric demand likely orients the -CHO group perpendicular to the -CF₃ substituent (Figure 1).

Key conformational considerations:

- Ring puckering : The cyclopropane ring adopts a slight puckered geometry to alleviate strain, with bond angles deviating from the ideal 60°.

- Aldehyde orientation : The -CHO group may rotate freely, but hyperconjugation between the aldehyde’s carbonyl π-system and the cyclopropane’s σ-bond framework could restrict mobility.

Crystallographic Data and Bond Angle Measurements

While direct crystallographic data for this compound remains unpublished, studies on related trifluoromethylcyclopropanes provide insights. For example, in trifluoromethyl-cyclopropane (C₄H₅F₃) , the C-C bond lengths within the cyclopropane ring average 1.51 Å , with C-C-C angles of 59.8° . The introduction of the -CF₃ group elongates adjacent C-C bonds to 1.54 Å due to increased electron withdrawal.

Inferred structural parameters for cyclopropaneacetaldehyde, 1-trifluoromethyl-:

Comparative Structural Analysis With Related Cyclopropane Derivatives

Comparative analysis highlights the interplay between substituent effects and cyclopropane ring stability:

The -CF₃ group in cyclopropaneacetaldehyde introduces greater electronegativity and steric demand compared to chlorophenyl or methyl substituents, amplifying ring strain and altering electron distribution. For instance, the -CF₃ group’s inductive effect reduces electron density at the cyclopropane ring, potentially enhancing susceptibility to nucleophilic attack at the aldehyde position.

Properties

IUPAC Name |

2-[1-(trifluoromethyl)cyclopropyl]acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O/c7-6(8,9)5(1-2-5)3-4-10/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUIEKKCRSCVGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropaneacetaldehyde, 1-trifluoromethyl- can be synthesized through several methods. One common approach involves the trifluoromethylation of cyclopropane derivatives. For instance, the copper-catalyzed cyclic trifluoromethylation of (4,4-disubstituted-2,3-butadienyl)malonates with Togni’s reagent II has been reported. This method installs the trifluoromethyl group at the middle carbon of the allene unit, using 1,10-phenanthroline as the ligand .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Cyclopropaneacetaldehyde, 1-trifluoromethyl- undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by photoredox catalysis.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and photoredox catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and various substituted cyclopropane derivatives .

Scientific Research Applications

Cyclopropaneacetaldehyde, 1-trifluoromethyl- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and fine chemicals.

Mechanism of Action

The mechanism by which Cyclopropaneacetaldehyde, 1-trifluoromethyl- exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The high electronegativity and lipophilicity of the trifluoromethyl group can significantly alter the compound’s binding affinity and selectivity for specific enzymes and receptors. This can lead to changes in metabolic stability and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane Derivatives

Cyclopropanecarboxaldehyde (C₄H₆O)

- Molecular Weight (MW): 84.07 g/mol vs. ~150 g/mol (estimated for 1-trifluoromethyl- analog).

- Reactivity: The absence of -CF₃ reduces electron-withdrawing effects, making cyclopropanecarboxaldehyde more prone to ring-opening reactions under acidic conditions.

- Applications: Used in organic synthesis but less stable than fluorinated analogs .

Cyclobutane (C₄H₈)

Fluorinated Aldehydes

1-Fluoronaphthalene (C₁₀H₇F)

- Structure: Aromatic fluorinated compound vs. aliphatic fluorinated cyclopropane.

- Electronic Effects: The -CF₃ group in 1-trifluoromethyl-cyclopropaneacetaldehyde exerts stronger electron-withdrawing effects than the single fluorine in 1-fluoronaphthalene, enhancing electrophilicity at the aldehyde group .

Trifluoroacetaldehyde (CF₃CHO)

- MW: 112.05 g/mol vs. ~150 g/mol (cyclopropane analog).

- Stability: The absence of a cyclopropane ring eliminates ring strain, making trifluoroacetaldehyde less reactive but more volatile (boiling point: 105–107°C).

Data Table: Key Properties of Selected Compounds

Research Findings and Insights

- Ring Strain vs. Stability: The cyclopropane ring in 1-trifluoromethyl-cyclopropaneacetaldehyde increases reactivity compared to cyclobutane but is partially offset by the electron-withdrawing -CF₃ group, which stabilizes the aldehyde moiety .

- Metabolic Resistance: Fluorinated analogs like 1-fluoronaphthalene and 1-trifluoromethyl- derivatives exhibit enhanced metabolic stability in drug candidates, though aromatic vs. aliphatic fluorine placement alters bioavailability .

- Synthetic Challenges: The compound’s strain and reactivity necessitate specialized handling akin to tetraphenylcyclopentadienone (e.g., inert atmospheres, low-temperature storage) .

Biological Activity

Cyclopropaneacetaldehyde, 1-trifluoromethyl- is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic molecules, making them more potent and selective in various biological contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

Structural Characteristics

The presence of a cyclopropane ring combined with a trifluoromethyl group significantly influences the compound's reactivity and interaction with biological systems. Cyclopropane derivatives are often associated with diverse biological activities, including enzyme inhibition and antimicrobial properties.

Mechanisms of Biological Activity

The biological activity of cyclopropane derivatives like cyclopropaneacetaldehyde, 1-trifluoromethyl- can be attributed to several mechanisms:

- Enzyme Inhibition : Cyclopropane compounds can inhibit various enzymes by interacting with their active sites. For instance, they may affect NAD+-dependent aldehyde dehydrogenase (ALDH), leading to an accumulation of acetaldehyde in biological systems .

- Electrophilic Properties : The trifluoromethyl group enhances the electrophilicity of the molecule, allowing it to participate in nucleophilic substitutions that can modify enzyme activity or receptor interactions .

- Conformational Effects : The introduction of a cyclopropane ring may constrain the conformation of the molecule, potentially increasing its affinity for specific biological targets .

Case Study 1: Enzyme Inhibition

A study investigated the effect of cyclopropaneacetaldehyde, 1-trifluoromethyl- on ALDH activity in vitro. The results demonstrated that this compound effectively inhibited ALDH, leading to increased levels of acetaldehyde in rat brain tissues. This inhibition was linked to neurotoxic effects, highlighting the compound's potential implications in neuropharmacology .

Case Study 2: Antimicrobial Activity

Research has shown that cyclopropane derivatives exhibit antimicrobial properties. A specific study tested various trifluoromethyl-substituted cyclopropanes against bacterial strains. The results indicated that cyclopropaneacetaldehyde, 1-trifluoromethyl- displayed significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .

Comparative Table of Biological Activities

| Biological Activity | Cyclopropaneacetaldehyde, 1-trifluoromethyl- | Other Cyclopropane Derivatives |

|---|---|---|

| Enzyme Inhibition | Yes (ALDH) | Varies |

| Antimicrobial Activity | Significant | Moderate to high |

| Neurotoxicity | Observed | Dependent on structure |

| Antitumor Activity | Potentially active | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.